9-[2-(4-chlorophenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one
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Overview
Description
- It belongs to the class of compounds derived from natural pyrethrins, which are extracted from chrysanthemum flowers.
- Fenvalerate exhibits potent insecticidal activity against a wide range of pests, making it valuable in agriculture, public health, and household applications.
9-[2-(4-chlorophenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one: , is a synthetic pyrethroid insecticide and acaricide.
Preparation Methods
- Fenvalerate is synthesized through esterification and cyanoethylation reactions.
Esterification: The reaction involves the condensation of 4-chlorophenylacetic acid with isobutyric acid to form the corresponding ester.
Cyanoethylation: The ester is then reacted with 3-phenoxybenzyl cyanide to yield Fenvalerate.
Industrial Production: Fenvalerate is industrially produced using these synthetic routes, with optimized reaction conditions and purification steps.
Chemical Reactions Analysis
- Fenvalerate undergoes various chemical reactions:
Hydrolysis: It can be hydrolyzed under alkaline conditions, leading to the breakdown of the ester linkage.
Oxidation: Fenvalerate is susceptible to oxidation, especially under UV light exposure.
Reduction: Reduction of the cyano group can yield the corresponding alcohol.
Common Reagents and Conditions: Alkaline hydrolysis typically employs sodium hydroxide (NaOH). Oxidation reactions may involve hydrogen peroxide (H₂O₂) or other oxidants.
Major Products: Hydrolysis produces the corresponding acid and alcohol derivatives.
Scientific Research Applications
Agriculture: Fenvalerate is widely used in crop protection to control pests such as aphids, caterpillars, and beetles.
Public Health: It is employed for mosquito control in urban areas.
Veterinary Medicine: Fenvalerate-based formulations are used to treat ectoparasites in livestock.
Environmental Monitoring: Researchers use Fenvalerate as a marker for pesticide contamination in water and soil.
Mechanism of Action
- Fenvalerate acts on the nervous system of insects by disrupting sodium channels.
- It prolongs the opening of sodium channels, leading to repetitive nerve impulses and paralysis.
- Molecular targets include voltage-gated sodium channels in nerve cells.
Comparison with Similar Compounds
Similar Compounds: Other synthetic pyrethroids like deltamethrin, cypermethrin, and permethrin.
Uniqueness: Fenvalerate exhibits a balanced profile of insecticidal activity, environmental safety, and cost-effectiveness.
Properties
Molecular Formula |
C23H22ClNO3 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
6-[2-(4-chlorophenyl)ethyl]-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C23H22ClNO3/c1-14-21-16(11-20-18-3-2-4-19(18)23(26)28-22(14)20)12-25(13-27-21)10-9-15-5-7-17(24)8-6-15/h5-8,11H,2-4,9-10,12-13H2,1H3 |
InChI Key |
FJAUTMSWDAKCHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CN(CO2)CCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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